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molecular formula C5H5BrClN3O2 B8747898 1H-Pyrazole, 3-(bromomethyl)-5-chloro-1-methyl-4-nitro- CAS No. 132026-53-0

1H-Pyrazole, 3-(bromomethyl)-5-chloro-1-methyl-4-nitro-

Cat. No. B8747898
M. Wt: 254.47 g/mol
InChI Key: BJORORYOSRNSSC-UHFFFAOYSA-N
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Patent
US05008263

Procedure details

5-Chloro-1,3-dimethyl-4-nitropyrazole (43 g, 0.29 moles) was dissolved in carbon tetrachloride (430 ml), bromine (12 ml) was added and the reaction mixture stirred at reflux for 48 hours whilst illuminating with a 500 W light source. A second portion of bromine (12 ml) was added and the reaction mixture refluxed for a further 48 hours. The reaction mixture was cooled and chromatographed on silica (gradient elution commencing with hexane and increasing the proportion of dichloromethane from 0 to 100%). Fractions containing the product were evaporated yielding the title compound as a white solid. (35 g. 47%)
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
430 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:6]([CH3:7])[N:5]=[C:4]([CH3:8])[C:3]=1[N+:9]([O-:11])=[O:10].[Br:12]Br>C(Cl)(Cl)(Cl)Cl>[Br:12][CH2:8][C:4]1[C:3]([N+:9]([O-:11])=[O:10])=[C:2]([Cl:1])[N:6]([CH3:7])[N:5]=1

Inputs

Step One
Name
Quantity
43 g
Type
reactant
Smiles
ClC1=C(C(=NN1C)C)[N+](=O)[O-]
Name
Quantity
430 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
12 mL
Type
reactant
Smiles
BrBr

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
whilst illuminating with a 500 W light source
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture refluxed for a further 48 hours
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
chromatographed on silica (
WASH
Type
WASH
Details
gradient elution
TEMPERATURE
Type
TEMPERATURE
Details
increasing the proportion of dichloromethane from 0 to 100%)
ADDITION
Type
ADDITION
Details
Fractions containing the product
CUSTOM
Type
CUSTOM
Details
were evaporated

Outcomes

Product
Name
Type
product
Smiles
BrCC1=NN(C(=C1[N+](=O)[O-])Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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